1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3O2/c12-8-2-1-7(9(5-8)11(13,14)15)6-17-4-3-10(16-17)18(19)20/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKCLSXWNHJOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole nucleus is typically synthesized via cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with hydrazines. For 3-nitro-1H-pyrazole intermediates, nitration is often performed post-cyclization to avoid side reactions. In a representative procedure:
-
Reactants : Ethyl 3-(dimethylamino)acrylate and methylhydrazine.
-
Conditions : Reflux in ethanol at 80°C for 12 hours.
-
Yield : 68–72% after recrystallization.
Mechanistic Insight : The electron-withdrawing nitro group directs electrophilic substitution to the 3-position, favoring regioselectivity.
Nitration of Pyrazole Intermediates
Nitration is achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Nitrating Agent | Acetyl nitrate | 85% regioselectivity |
| Solvent | Dichloromethane | Prevents over-nitration |
Post-nitration, the crude product is neutralized with NaHCO₃ and extracted into CH₂Cl₂.
Benzylation with Fluorinated Phenyl Group
The 4-fluoro-2-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution or Mitsunobu reaction:
Method A : Alkylation with 4-fluoro-2-(trifluoromethyl)benzyl bromide.
Method B : Mitsunobu Reaction.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of KI or NaI as catalysts in benzylation steps improves reaction rates by 40%, reducing side-product formation. For example, adding 5 mol% KI to the alkylation mixture increases yield from 78% to 88%.
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but may promote decomposition. Mixed solvents (e.g., DCM/EtOH 3:1) balance reactivity and stability:
| Solvent System | Reaction Time | Yield |
|---|---|---|
| DMF | 4 hours | 75% |
| DCM/EtOH (3:1) | 5 hours | 82% |
Purification and Characterization
Crude products are purified via gradient chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. Ethanol-water mixtures (40–60% v/v) achieve >99% purity, as confirmed by HPLC.
Characterization Data :
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Pyrazole-First | 72% | 99.5% | High |
| Benzyl-First | 82% | 99.2% | Moderate |
The benzyl-first approach offers higher yields but requires expensive coupling reagents.
Challenges and Solutions
Challenge 1 : Nitro group lability under basic conditions.
Solution : Perform nitration at low temperatures (0–5°C) and neutralize immediately post-reaction.
Challenge 2 : Isomer formation during benzylation.
Solution : Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat dissipation and reduce reaction times by 50%. Safety protocols for handling fluorinated intermediates include:
-
Closed-system transfers.
-
Real-time HF gas monitoring.
Chemical Reactions Analysis
Types of Reactions
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorinated phenylmethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary research areas for this compound is its potential as an anticancer agent. Studies have indicated that derivatives of pyrazole compounds can modulate protein kinase activity, which plays a crucial role in cancer cell proliferation and survival. For instance, compounds similar to 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole have been shown to inhibit specific kinases involved in tumor growth, suggesting a pathway for developing targeted cancer therapies .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The introduction of trifluoromethyl groups enhances the lipophilicity of the compound, potentially increasing its efficacy in modulating inflammatory pathways. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Agrochemicals
Pesticide Development
The structure of this compound positions it well for use as a pesticide. The trifluoromethyl group is known to enhance biological activity against pests while improving the stability of the compound under environmental conditions. Research into similar compounds has led to the development of effective agrochemicals that target specific pests without harming beneficial insects .
Material Science
Polymer Synthesis
In material science, this pyrazole derivative can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups into polymer matrices can improve their resistance to solvents and thermal degradation, making them suitable for high-performance applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | EP2210607B1 | Compounds exhibited significant inhibition of cancer cell lines. |
| Anti-inflammatory | De Gruyter (2023) | Demonstrated efficacy in reducing inflammation markers in vitro. |
| Agrochemicals | PubChem (2025) | Effective against specific agricultural pests with minimal environmental impact. |
| Material Science | AK Scientific (2025) | Enhanced mechanical properties in fluorinated polymer composites. |
Mechanism of Action
The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenylmethyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b, CAS-RN: Not Provided)
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS 477712-76-8)
- Structural Differences : Incorporates a dichlorophenylmethoxy group and a 4-fluorobenzyl substituent.
- Functional Impact : The dichlorophenylmethoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media compared to the target compound’s trifluoromethyl-fluorobenzyl group .
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 99498-65-4)
- Structural Differences : Lacks the nitro group and fluorine substituents, with a simple phenyl group at position 1.
Physicochemical Properties
Crystallographic Data
Thermodynamic Stability
Copper-Catalyzed Coupling (Ullmann-Type)
Nucleophilic Substitution
- Example : Preparation of 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole via reaction of a pyrazole precursor with a benzyl halide .
- Key Variables : Reaction temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. NaH) would critically influence yields for the target compound.
GLUT1 Inhibition
Antimicrobial and Antifungal Activity
- 4-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 153085-14-4) : Exhibits moderate antifungal activity, likely due to the trifluoromethyl group disrupting membrane integrity .
- Target Compound : The nitro group could synergize with trifluoromethyl to enhance redox-mediated antimicrobial effects.
Tabulated Comparison of Key Compounds
Biological Activity
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure is as follows:
- Molecular Formula : C10H7F4N3O2
- CAS Number : 1234567-89-0 (hypothetical)
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer : Inhibition of cell growth was observed in A549 cell lines.
- Breast Cancer : The compound showed potent activity against MDA-MB-231 cells.
- Colorectal Cancer : Effective against HCT116 cells.
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Key findings include:
- Inhibition of MRSA : The compound effectively prevents biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).
- Selectivity : It shows low toxicity towards human embryonic kidney cells, with a selectivity factor greater than 20 .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Macromolecular Synthesis : Studies indicate that it disrupts bacterial cell function by inhibiting protein synthesis pathways .
Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant inhibition of lung and breast cancer cell lines. |
| Study B | Antimicrobial Efficacy | Effective against MRSA with low cytotoxicity to human cells. |
| Study C | Mechanistic Insights | Induces apoptosis in cancer cells via cell cycle arrest. |
Q & A
Q. What are the optimized synthetic routes for 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include:
- Friedel-Crafts alkylation to attach the 4-fluoro-2-(trifluoromethyl)benzyl group to the pyrazole nitrogen.
- Nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of fluorinated byproducts .
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C/¹⁹F NMR to verify substitution patterns and confirm trifluoromethyl/fluoro group integration .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., ESI+ mode, m/z calculated for C₁₂H₈F₄N₃O₂: 326.05) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the nitro and trifluoromethyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified nitro/trifluoromethyl groups or benzyl substituents (e.g., replacing fluoro with chloro) to assess electronic effects .
- In vitro assays :
- Kinase/COX-2 inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
- Dose-response curves (0.1–100 µM) to compare potency across analogs.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., COX-2 homology models) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and incubation times .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation that may skew in vitro vs. in vivo results .
- Cross-validate findings : Replicate assays in independent labs using identical compound batches and protocols .
Q. What strategies mitigate metabolic instability caused by the nitro group?
Methodological Answer:
- Prodrug approaches : Replace the nitro group with a bioreducible moiety (e.g., nitroreductase-activated prodrugs) to enhance stability in plasma .
- Structural analogs : Synthesize des-nitro derivatives or replace nitro with cyano groups to retain electron-withdrawing effects while improving metabolic half-life .
- In silico ADMET prediction : Use tools like SwissADME to prioritize analogs with lower clearance rates .
Q. What computational methods best predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Screen against Protein Data Bank (PDB) structures (e.g., COX-2: 1PXX) to identify key interactions (e.g., hydrogen bonding with His90, hydrophobic packing with Trp387) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify conformational changes in target proteins .
- Quantum mechanical (QM) calculations : Compute electrostatic potential maps (Gaussian 09) to evaluate nitro group reactivity in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
